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Compound of Interest

Compound Name: 4-lodo-2-phenoxypyridine

Cat. No.: B3099284

An In-Depth Technical Guide to 4-lodo-2-phenoxypyridine: Structure, Properties, and
Synthetic Utility

Introduction

4-lodo-2-phenoxypyridine is a halogenated aromatic heterocyclic compound of significant
interest to researchers in organic synthesis and medicinal chemistry. As a substituted pyridine
derivative, it combines the structural features of a pyridine ring, a phenoxy ether linkage, and a
reactive iodine atom. This unique combination makes it a versatile building block for the
synthesis of more complex molecules, particularly in the development of novel pharmaceutical
agents. The strategic placement of the iodo and phenoxy groups allows for selective
functionalization, enabling its incorporation into diverse molecular scaffolds. This guide
provides a comprehensive overview of its chemical structure, physicochemical properties,
synthetic pathways, and potential applications, tailored for professionals in chemical research
and drug development. Its primary identifier in chemical literature and databases is CAS
Number 1353776-69-8.[1][2]

Chemical Structure and Identifiers

The molecular architecture of 4-lodo-2-phenoxypyridine consists of a pyridine ring substituted
at the 2-position with a phenoxy group (-OPh) and at the 4-position with an iodine atom. This
arrangement dictates its reactivity and potential for further chemical modification.

Key ldentifiers:
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IUPAC Name: 4-iodo-2-phenoxypyridine

CAS Number: 1353776-69-8[1][2]

Molecular Formula: C11HsINO

Molecular Weight: 297.09 g/mol

Canonical SMILES: C1=CC=C(C=C1)0OC2=CC(=CC=N2)I
Below is a diagram illustrating the chemical structure of 4-lodo-2-phenoxypyridine.
Caption: Chemical structure of 4-lodo-2-phenoxypyridine.

Physicochemical Properties

The physicochemical properties of 4-lodo-2-phenoxypyridine are crucial for determining its
behavior in chemical reactions and biological systems. While extensive experimental data is
not widely published, predicted values from computational models provide valuable insights.

Property Value Source
Boiling Point 349.7 £ 27.0 °C (Predicted) [3]
Density 1.694 + 0.06 g/cm3 (Predicted) [3]
pKa 1.16 + 0.20 (Predicted) [3]

These predicted values suggest that 4-lodo-2-phenoxypyridine is a high-boiling liquid or solid
at room temperature with a density significantly greater than water. The low predicted pKa
indicates it is a very weak base, a common characteristic of pyridines with electron-withdrawing
substituents.

Synthesis and Reaction Mechanisms

While a specific, peer-reviewed synthesis for 4-lodo-2-phenoxypyridine is not detailed in
readily available literature, a logical and efficient synthetic route can be proposed based on
established methodologies for analogous compounds. A common approach involves the
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nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-4-
iodopyridine, with phenol.

Proposed Synthetic Protocol:

e Reactant Preparation: In a flame-dried reaction vessel under an inert atmosphere (e.g.,
nitrogen or argon), dissolve phenol (1.1 equivalents) in a suitable polar aprotic solvent, such
as dimethylformamide (DMF) or acetonitrile.

o Base Addition: Add a strong base, such as sodium hydride (NaH) or potassium carbonate
(K2CO:3) (1.2 equivalents), to the solution at 0 °C to deprotonate the phenol, forming the
more nucleophilic sodium or potassium phenoxide in situ. The choice of a strong base is
critical to ensure complete formation of the phenoxide, which is a superior nucleophile
compared to neutral phenol.

e Nucleophilic Substitution: To the resulting phenoxide solution, add a solution of 2-chloro-4-
iodopyridine (1.0 equivalent) in the same solvent dropwise. The reaction mixture is then
allowed to warm to room temperature and subsequently heated (e.g., 80-120 °C) to facilitate
the substitution reaction. The chloro-substituent at the 2-position is susceptible to
nucleophilic attack, and its displacement by the phenoxide yields the desired 4-lodo-2-
phenoxypyridine.

o Workup and Purification: After the reaction is complete (monitored by TLC or LC-MS), the
mixture is cooled to room temperature and quenched by the addition of water. The product is
extracted into an organic solvent (e.g., ethyl acetate). The combined organic layers are
washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under
reduced pressure. The crude product is then purified by column chromatography on silica gel
to afford pure 4-lodo-2-phenoxypyridine.

The following flowchart illustrates the key stages of this proposed synthetic workflow.
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Caption: Proposed workflow for the synthesis of 4-lodo-2-phenoxypyridine.

Reactivity and Applications in Drug Discovery

The reactivity of 4-lodo-2-phenoxypyridine is primarily centered around the carbon-iodine
bond. The iodine atom at the 4-position is an excellent leaving group, making this position
highly amenable to transition-metal-catalyzed cross-coupling reactions. This allows for the
introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, via
reactions such as:

e Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
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e Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
e Heck Coupling: Reaction with alkenes to form substituted alkenes.
e Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

This synthetic versatility makes 4-lodo-2-phenoxypyridine a valuable intermediate. The
phenoxypyridine scaffold itself is present in a number of biologically active molecules. While
specific applications of this exact molecule are not widely documented, its structural motifs are
relevant in the design of enzyme inhibitors and other therapeutic agents. For example, related
substituted phenoxyphenyl-pyridine structures have been investigated as inhibitors of enzymes
like 11B-hydroxylase, which is a target for treating Cushing's syndrome.[4]

Anticipated Spectral Data

While specific, published spectra for 4-lodo-2-phenoxypyridine are not readily available, its
spectral characteristics can be predicted based on its structure and data from analogous
compounds.

» 'H NMR: The spectrum would be expected to show distinct signals for the protons on both
the pyridine and phenyl rings. The three protons on the pyridine ring would appear as distinct
multiplets in the aromatic region (typically & 7.0-8.5 ppm). The five protons of the phenoxy
group would also resonate in the aromatic region (typically o 7.0-7.5 ppm). The proton
adjacent to the nitrogen on the pyridine ring is expected to be the most downfield-shifted.[5]

e 13C NMR: The 3C NMR spectrum would display 11 distinct signals for the carbon atoms. The
carbon atom bonded to the iodine (C4) would be expected to appear at a relatively upfield
chemical shift for an aromatic carbon (around & 90-110 ppm) due to the heavy atom effect of
iodine. The carbon attached to the oxygen (C2) and the carbons of the phenoxy group would
appear in the typical aromatic region (6 110-160 ppm).

¢ IR Spectroscopy: The IR spectrum would show characteristic absorption bands. Key
expected peaks include those for aromatic C-H stretching (around 3050-3100 cm~1), C=C
and C=N stretching in the aromatic rings (around 1400-1600 cm~1), and a strong C-O-C (aryl
ether) stretching band (around 1200-1250 cm~1). The C-I stretching vibration would appear
in the far-IR region (typically below 600 cm~1).[6]
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Safety and Handling

As with any halogenated organic compound, 4-lodo-2-phenoxypyridine should be handled
with appropriate safety precautions. Although a specific safety data sheet (SDS) is not widely
available, general guidelines for similar chemicals should be followed.

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,
safety glasses or goggles, and chemical-resistant gloves.

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of any potential vapors or dust. Avoid contact with skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away
from incompatible materials such as strong oxidizing agents.

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-lodo-2-phenoxypyridine stands out as a synthetically valuable building block with
considerable potential for applications in the development of complex organic molecules and
novel pharmaceuticals. Its dual functionality—a reactive iodo-substituent ideal for cross-
coupling reactions and a stable phenoxy group—provides chemists with a versatile platform for
molecular design. While detailed experimental data on this specific compound is limited, its
properties and reactivity can be reliably inferred from established chemical principles and data
on related structures. Future research leveraging this compound is poised to contribute to
advancements in both synthetic methodology and medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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